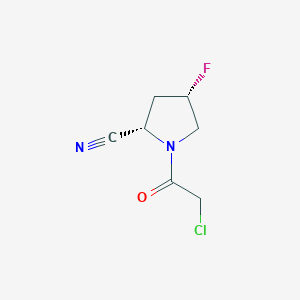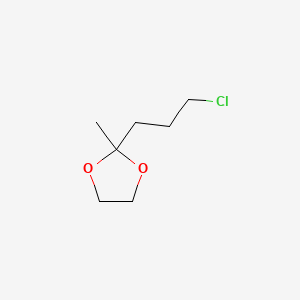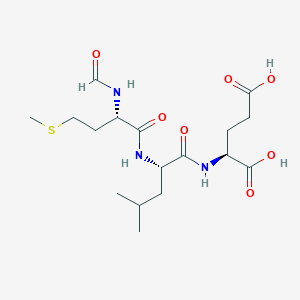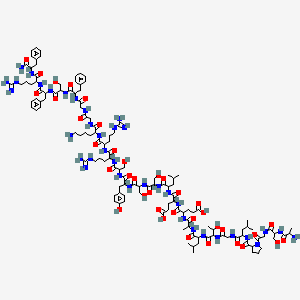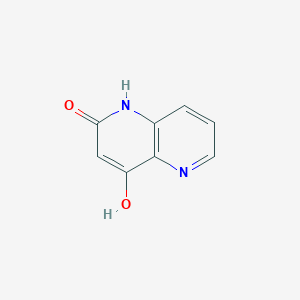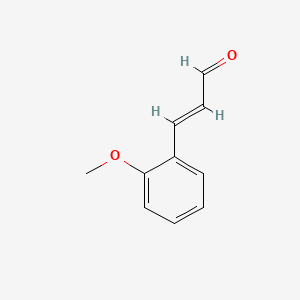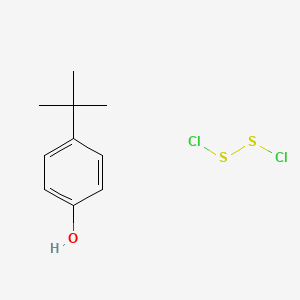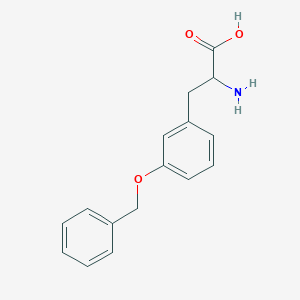
Apigenin-7-O-glucuronide-6'-ethyl ester
Vue d'ensemble
Description
Apigenin-7-O-glucuronide-6’-ethyl ester is a bioactive flavonoid derivative . It has been isolated from the agricultural residue of Juglans sigillata fruit husks and possesses multiple pharmacological activities, including anti-oxidant, anti-complement, and aldose reductase inhibitory activities .
Synthesis Analysis
The metabolism and pharmacokinetics of apigenin and its metabolite, apigenin-7-O-glucuronide (A7G), have been investigated using a newly developed UPLC-MS/MS method . Apigenin showed poor stability in simulated intestinal fluid, whereas A7G was stable for 24 h . Apigenin had a very low oral bioavailability and was mainly metabolized to A7G .Chemical Reactions Analysis
Apigenin and A7G were significantly metabolized in both hepatic and intestinal S9 fractions . Based on the well-stirred and Q Gut model concepts, they were classified as compounds with low E H (0.0167–0.0389) and moderate-to-high E G (0.626–0.979) in rats, indicating that the intestine had a greater contribution than the liver to pre-systemic elimination of both phytochemicals .Applications De Recherche Scientifique
Anti-inflammatory and Antioxidant Activities
Apigenin-7-O-glucuronide-6'-ethyl ester has been identified as a compound with potential anti-inflammatory and antioxidant properties. Research indicates its presence in various plant extracts, such as those from Cardiospermum halicacabum, a plant known for its medicinal properties. This flavonoid compound contributes to the overall anti-inflammatory and antioxidant activities observed in these plant extracts (Cheng et al., 2013).
Role in Stress Response
In a study focusing on compounds from Ocimum sanctum, also known as holy basil, apigenin-7-O-glucuronide-6'-ethyl ester was identified among other flavonoids. While this specific study did not isolate the effects of apigenin-7-O-glucuronide-6'-ethyl ester, the overall research suggests a potential role of these flavonoids in modulating stress responses in biological systems (Gupta et al., 2007).
Potential HIV-1 Integrase Inhibitory Activity
Apigenin-7-O-glucuronide-6'-ethyl ester has been identified in the flowers of Chrysanthemum morifolium. Related flavonoid compounds in this plant have shown significant HIV-1 integrase inhibitory activity, suggesting a potential avenue for further research into the antiviral properties of this flavonoid class (Lee et al., 2003).
Implications in Collagen Biosynthesis
A study focused on the effects of various flavonoid glycosides on collagen biosynthesis in fibroblasts, particularly in the context of osteogenesis imperfecta type I. While apigenin-7-O-glucuronide-6'-ethyl ester was not the primary focus, related compounds like apigenin 7-O-glucuronide showed significant induction of collagen type I synthesis. This suggests that apigenin-7-O-glucuronide-6'-ethyl ester may also play a role in collagen biosynthesis and related biological processes (Galicka & Nazaruk, 2007).
Inhibition of Advanced Glycation End Products
Flavonoids from Platycodon grandiflorum, including apigenin-7-O-glucuronide-6'-ethyl ester, have shown inhibitory activity against the formation of advanced glycation end products and rat lens aldose reductase. This implies a potential therapeutic application in treating diabetic complications (Jang et al., 2010).
Orientations Futures
The low oral bioavailability of apigenin could be improved by oral administration of A7G, demonstrating the potential of A7G as a natural prodrug for improving the low bioavailability of apigenin . Further studies are warranted to better understand apigenin’s nuanced mechanisms and clinical potential .
Propriétés
IUPAC Name |
(2S,3S,4S,5R)-6-[2-(2-ethyl-4-hydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O11/c1-2-9-5-10(24)3-4-12(9)15-8-14(26)17-13(25)6-11(7-16(17)33-15)32-23-20(29)18(27)19(28)21(34-23)22(30)31/h3-8,18-21,23-25,27-29H,2H2,1H3,(H,30,31)/t18-,19-,20+,21-,23?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQIIWPJQUZEPQ-XURRJDJLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)O)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=CC(=C1)O)C2=CC(=O)C3=C(C=C(C=C3O2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Apigenin-7-O-glucuronide-6'-ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



